N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide
Description
N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide is a complex organic compound known for its unique spiro structure.
Properties
IUPAC Name |
N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(19-15-4-2-1-3-5-15)20-10-8-18(9-11-20)16-14(6-12-22-18)7-13-23-16/h1-5,7,13H,6,8-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZZOLQWDKVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3)C4=C1C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as laboratory synthesis but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate the role of NOP receptors in various physiological processes.
Medicine: As a NOP receptor antagonist, it has potential therapeutic applications in treating conditions like anxiety, depression, and substance abuse disorders.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide involves its interaction with the NOP receptor. By binding to this receptor, the compound can inhibit the effects of nociceptin, a peptide involved in regulating stress, anxiety, and mood. This interaction modulates various signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,7’-thieno[2,3-c]pyran] derivatives: These compounds share a similar spirocyclic core but differ in their substituents, affecting their biological activity and selectivity.
Nociceptin receptor antagonists: Other compounds in this category may have different core structures but target the same receptor, offering varying degrees of efficacy and selectivity.
Uniqueness
N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide stands out due to its high selectivity for the NOP receptor and its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
